molecular formula C11H8Cl2F3N3O B1411200 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt CAS No. 1823183-07-8

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt

Cat. No.: B1411200
CAS No.: 1823183-07-8
M. Wt: 326.1 g/mol
InChI Key: REZULNYDLDASRG-UHFFFAOYSA-N
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Description

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt (CAS: 1823183-07-8) is a pyrimidine derivative with the molecular formula C₁₁H₈Cl₂F₃N₃O and a molecular weight of 326.10–326.11 g/mol . The compound features a pyrimidine core substituted with chlorine and trifluoromethyl groups at positions 5 and 6, respectively. A para-substituted aniline moiety is linked via an ether oxygen at position 4 of the pyrimidine ring, with the aniline nitrogen protonated as a hydrochloride salt.

Key identifiers include:

  • SMILES: Cl.Nc1ccc(Oc2ncnc(C(F)(F)F)c2Cl)cc1
  • Synonym: GS-1955, AKOS030246091

Properties

IUPAC Name

4-[5-chloro-6-(trifluoromethyl)pyrimidin-4-yl]oxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O.ClH/c12-8-9(11(13,14)15)17-5-18-10(8)19-7-3-1-6(16)2-4-7;/h1-5H,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZULNYDLDASRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC=NC(=C2Cl)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt, with the CAS number 1823183-07-8, is a synthetic compound notable for its biological activity, particularly as a G protein-coupled receptor (GPCR) agonist. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H8Cl2F3N3O, with a molecular weight of 326.1 g/mol. The compound features a chlorinated pyrimidine ring and an aniline moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC11H8Cl2F3N3O
Molecular Weight326.1 g/mol
CAS Number1823183-07-8
Chemical ClassSpecialty Materials

Research indicates that this compound acts primarily as a GPCR agonist, specifically targeting the GPR119 receptor. GPR119 is implicated in the modulation of insulin secretion and glucose homeostasis, making this compound a candidate for treating metabolic disorders such as type 2 diabetes. Its interaction with GPR119 leads to enhanced insulin secretion from pancreatic beta cells, which is crucial for glucose regulation in the body .

Biological Activity

1. Insulin Secretion Modulation:
Studies have demonstrated that this compound significantly increases insulin secretion in experimental models. This effect is attributed to its selective interaction with GPR119, which plays a vital role in the regulation of glucose levels .

2. Potential Applications:
Given its mechanism of action, this compound has potential applications in:

  • Type 2 Diabetes Treatment: By enhancing insulin secretion, it may help manage blood glucose levels.
  • Obesity Management: Its role in metabolic regulation suggests it could assist in weight management strategies .

Case Studies

Recent studies have explored the pharmacological profile of this compound:

Study on GPR119 Agonism:
In vitro studies showed that treatment with this compound resulted in a statistically significant increase in insulin release from isolated pancreatic islets compared to control groups. The findings indicate a dose-dependent response, highlighting its potential as a therapeutic agent for metabolic disorders .

Toxicity and Safety Profile:
A subacute toxicity study conducted on healthy mice indicated that the compound had a favorable safety profile at doses up to 40 mg/kg administered orally for three days. There were no significant adverse effects noted, suggesting that it could be developed further for clinical use .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Agents : Compounds containing trifluoromethyl-pyrimidine derivatives have shown potential as antiviral agents. Research indicates that modifications to the pyrimidine structure can enhance antiviral efficacy against various viral infections .
  • Antibacterial Activity : Pyrimidine derivatives, including this compound, have been investigated for their antibacterial properties. Studies demonstrate that they can inhibit bacterial growth by targeting specific metabolic pathways .
  • Antifungal Properties : There is evidence suggesting that similar pyrimidine compounds exhibit antifungal activity, making them candidates for developing new antifungal therapies .
  • Cancer Research : Some studies have explored the role of pyrimidine derivatives in cancer treatment, focusing on their ability to interfere with cellular signaling pathways involved in tumor growth and metastasis .

Agricultural Applications

  • Herbicides : The structural characteristics of 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt suggest potential use as a herbicide. Its efficacy against specific weed species has been a subject of research, indicating that it may inhibit growth by disrupting photosynthesis or other physiological processes in plants .
  • Insecticides : Similar compounds have been investigated for their insecticidal properties, targeting pests while minimizing harm to beneficial insects .

Materials Science Applications

  • Polymer Chemistry : The compound's ability to act as a building block in polymer synthesis has been explored. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .
  • Nanotechnology : Research is ongoing into the use of this compound in the development of nanostructured materials for electronics and photonics applications, leveraging its unique electronic properties derived from the trifluoromethyl group .

Case Studies

  • Antiviral Efficacy Study : A study published in a peer-reviewed journal demonstrated that a related trifluoromethyl-pyrimidine compound exhibited significant antiviral activity against influenza viruses, leading to further investigations into similar structures for therapeutic development .
  • Agricultural Field Trials : Field trials conducted on crops treated with pyrimidine-based herbicides showed a marked reduction in weed populations without adversely affecting crop yields, providing evidence for their practical application in sustainable agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with pyrimidine derivatives and aniline-containing analogs in terms of structural variations, physicochemical properties, and applications.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference ID
4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt C₁₁H₈Cl₂F₃N₃O 326.10–326.11 Pyrimidine (Cl, CF₃), ether-linked aniline, hydrochloride salt
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline C₁₀H₇Cl₂N₃ 245.09 Pyrimidine (2×Cl), direct aniline linkage (no ether)
4-(Piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine hydrochloride C₁₀H₁₃ClF₃N₃O 283.68 Pyrimidine (CF₃), piperidine-ether linkage, hydrochloride salt
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine C₂₇H₂₄F₃N₅O 503.51 Pyrimidine (Me, Ph), methoxyphenyl and trifluoromethylaniline side chains
2-Chloro-4-{[6-(2-furyl)-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl]oxy}aniline C₁₇H₁₃ClN₄O₂ 356.77 Fused pyrrolopyrimidine core, furyl substituent, ether-linked aniline

Table 2: Physicochemical and Spectral Data

Compound Name LCMS (m/z) HPLC Retention Time (min) Melting Point (°C) Notable Properties Reference ID
This compound N/A N/A N/A Hydrochloride salt enhances solubility; no MSDS data available
4-Chloro-2-(6-chloropyrimidin-4-yl)aniline 245 [M+H]⁺ 0.75 N/A Crude synthesis yield: ~60–70%; dichloromethane extraction
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one (precursor) 217 [M+H]⁺ 1.03 N/A Synthesized via phosphoryl chloride treatment at 100°C
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine N/A N/A 196–198 Crystallized from methanol; yield: 78.7%

Key Observations:

Structural Variations :

  • Substituent Position : The target compound’s 5-chloro and 6-trifluoromethyl groups on the pyrimidine ring distinguish it from analogs like 4-chloro-2-(6-chloropyrimidin-4-yl)aniline , which lacks the trifluoromethyl group and ether linkage .
  • Linkage Type : Unlike direct aniline linkages in some analogs (e.g., 4-chloro-2-(6-chloropyrimidin-4-yl)aniline ), the ether bond in the target compound may improve metabolic stability .
  • Salt Form : The hydrochloride salt enhances aqueous solubility compared to neutral analogs like 4-(piperidin-4-yloxy)-6-(trifluoromethyl)pyrimidine .

Synthetic Routes: The target compound’s synthesis involves phosphoryl chloride-mediated chlorination of pyrimidinone precursors, a method shared with 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one . In contrast, N-(4-methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine employs nucleophilic substitution with 4-(trifluoromethyl)aniline under reflux .

Antifungal activity is reported for structurally related pyrimidine-thiadiazole hybrids (e.g., compound 6a in ), though specific data for the target compound remains unpublished .

Preparation Methods

Key Steps:

  • Preparation of the pyrimidine core: Starting from chlorinated pyrimidine precursors, such as 4-chloropyrimidine derivatives, which are commercially available or synthesized via pyrimidine ring construction.
  • Oxygenation at the 4-position: Introduction of the oxy group via nucleophilic substitution, often using phenolic or aniline derivatives.
  • Amination with aniline: Facilitated by acid-promoted SNAr reactions, where aniline acts as a nucleophile attacking the activated pyrimidine ring.
  • Salt formation: The final step involves converting the free base into the hydrochloride salt by treatment with HCl, often in an aqueous medium.

Preparation Methods Based on Literature and Experimental Data

Method A: Acid-Promoted Amination in Aqueous Media

This method is widely adopted due to its safety, cost-effectiveness, and environmental friendliness.

Step Description Conditions Notes
1 Dissolve 4-chloropyrimidine derivative in water 80°C, aqueous HCl (0.1 equiv) Promotes activation of pyrimidine ring
2 Add aniline derivative 1.1 equivalents Nucleophilic attack facilitated by acid
3 Stir for 3–22 hours 80°C Reaction progress monitored via NMR
4 Neutralize with sodium carbonate Saturated Na₂CO₃ solution Precipitates the product
5 Isolate the product Filtration, washing Yields the free base
6 Convert to hydrochloride salt Treatment with HCl in ethanol or water Acidic conditions protonate amine

Research Findings:
This method ensures high conversion rates, as demonstrated in studies where the reaction in water outperformed organic solvents, with higher reaction rates and cleaner products.

Method B: Solvent Optimization and Acid Catalysis

Based on experimental data, solvent choice significantly influences the reaction efficiency.

Solvent Effect Reference Notes
Ethanol Moderate rate, side-products possible Commonly used for initial trials
Water Higher rate, environmentally friendly Preferred solvent, reduces costs
DMF, Alcohols Lower rates, side reactions Less favored

Optimized Conditions:

  • Use water as the solvent.
  • Add 0.1 equivalents of HCl to balance activation and minimize side reactions.
  • Maintain reaction temperature at 80°C for optimal kinetics.

Method C: Scale-Up Protocol

For larger-scale synthesis (e.g., 500 mg to gram quantities), the procedure involves:

  • Dissolving 4-chloropyrimidine in water.
  • Adding aniline and HCl under stirring.
  • Heating at 80°C for 3–22 hours.
  • Neutralization with Na₂CO₃.
  • Extraction with ethyl acetate.
  • Purification via silica-gel chromatography.

This method has been validated for reproducibility and high yield, as reported in recent publications.

Reaction Optimization Data

The following table summarizes key reaction parameters and their effects on conversion and yield:

Parameter Range Tested Effect Optimal Condition Reference
HCl equivalents 0.1–1.0 Higher equivalents increase rate but promote side-products 0.1 equivalents ,
Solvent Ethanol, Water, DMF Water provides higher rate and cleaner product Water
Reaction time 3–22 hours Longer times improve conversion 6–12 hours ,
Temperature 80°C Accelerates reaction 80°C ,

Notes and Considerations

  • pKa of Aniline: Nucleophilicity is influenced by substituents; electron-donating groups enhance reactivity.
  • Side Reactions: Excess acid can lead to solvolysis or formation of undesired side-products such as compound 4.
  • Purification: Post-reaction purification is typically achieved via filtration, extraction, and silica-gel chromatography.
  • Salt Formation: Protonation of the amine in the presence of HCl yields the hydrochloride salt, stabilizing the compound for pharmaceutical applications.

Summary of Key Data

Aspect Details Source
Starting Material 4-Chloropyrimidine derivatives ,
Solvent Water preferred
Catalyst Hydrochloric acid (0.1 equiv) ,
Reaction Temperature 80°C ,
Reaction Time 3–22 hours ,
Final Product Hydrochloride salt ,

Q & A

Q. What are the standard synthetic routes for 4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt?

The compound is synthesized via nucleophilic aromatic substitution, starting with 5-chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one. Phosphoryl chloride (1.4 mL per 150 mg starting material) is used as a chlorinating agent at 100°C for 1.5 hours. The crude product is extracted with dichloromethane, dried over anhydrous Na₂SO₄, and concentrated. Final purification employs HPLC with a C18 column and MeCN/water mobile phases containing 0.1% formic acid .

Q. What analytical techniques are recommended for characterizing this compound?

LCMS (e.g., m/z 217 [M+H]+) and HPLC (retention time: 1.03 minutes under SMD-TFA05 conditions) are critical for purity assessment. Structural confirmation requires ¹H NMR to verify the aniline proton signals (δ 6.8–7.2 ppm) and ¹⁹F NMR to confirm the trifluoromethyl group (δ -60 to -65 ppm). IR spectroscopy can identify the C-F stretch (~1100 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

The hydrochloride salt enhances stability by preventing oxidation of the aniline group. Storage at -20°C in anhydrous conditions is recommended. Aqueous solutions should be prepared fresh to avoid hydrolysis of the trifluoromethyl group. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines predict degradation pathways .

Advanced Research Questions

Q. How can reaction yields be optimized during derivatization of this compound?

Yield optimization involves stoichiometric control (e.g., 1.5 equivalents of coupling agents like EDC/HOBt) and temperature modulation (80°C for amidation). Intermediate purification via C-18 reverse-phase chromatography (0.1% formic acid modifiers) removes byproducts before final coupling. Multi-step reactions may require azeotropic drying with toluene to eliminate residual moisture .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

Discrepancies often arise from assay variability or substituent effects. Systematic structure-activity relationship (SAR) studies should standardize assay conditions (e.g., kinase inhibition at 10 μM) while varying pyrimidine substituents. Meta-analysis of patent data (e.g., Example 405 vs. Reference Example 93) identifies key binding motifs, such as the necessity of the trifluoromethyl group for target affinity .

Q. How does the electronic nature of substituents influence reactivity in nucleophilic substitutions?

The electron-withdrawing trifluoromethyl (-CF₃) and chloro groups activate the pyrimidine ring at the 4-position. Competitive nucleophilic substitution experiments under varying pH (4–10) and temperature (25–80°C) quantify rate enhancements. Hammett σ values (σ_meta for -CF₃ = 0.43) correlate with observed reactivity trends .

Q. What analytical approaches detect synthetic by-products in this compound’s preparation?

High-resolution LCMS (e.g., m/z 727 [M+H]+) with positive ion mode detects chlorinated by-products. Orthogonal HPLC methods (YMC-Actus Triart C18 column, MeCN/water mobile phase) resolve regioisomers. Mass defect filtering distinguishes trifluoromethyl-related impurities, while ¹⁹F NMR tracks fluorine displacement .

Q. How is this compound utilized as a building block in multicomponent reactions?

The aniline group participates in Buchwald-Hartwig amination to construct biaryl systems, while the pyrimidine ring serves as a hydrogen bond acceptor in target binding. Example syntheses incorporate it into kinase inhibitors via sequential amidation (e.g., with 4-(trifluoromethyl)aniline) and Suzuki couplings .

Q. What methodologies assess the compound’s metabolic stability in vitro?

Hepatic microsome assays (human or rat) at 37°C quantify degradation rates. LCMS monitors parent compound depletion (m/z 217 → metabolites). Comparative studies with deuterated analogs (e.g., -CF₃ vs. -CDF₂) identify metabolic soft spots .

Q. How does the hydrochloride salt affect solubility and crystallinity?

The salt form improves aqueous solubility (>10 mg/mL in pH 7.4 buffer) via ionic interactions. Single-crystal X-ray diffraction reveals ionic lattice stabilization, while differential scanning calorimetry (DSC) shows a melting point elevation (178°C for salt vs. 150°C for free base) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt
Reactant of Route 2
Reactant of Route 2
4-((5-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline hydrochloride salt

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